molecular formula C15H21N B11893399 1-Methyl-3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidine]

1-Methyl-3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidine]

Cat. No.: B11893399
M. Wt: 215.33 g/mol
InChI Key: RCTNHEFMYCMRAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidine] is a spirocyclic chemical scaffold of significant interest in medicinal chemistry, particularly in the design and development of novel therapeutic agents. Spirocyclic frameworks like this are strategically employed in drug discovery because they can impart conformational restraint, improve metabolic stability, and enhance selectivity when interacting with complex biological targets. While the specific biological profile of this exact compound is a subject of ongoing research, its core structure is closely related to a class of compounds investigated as potent potassium-competitive acid blockers (P-CABs). These P-CABs are designed to target gastric H+,K+-ATPase, demonstrating strong inhibitory activity and potential as therapeutic agents . The integration of the naphthalene and piperidine rings into a single spiro architecture creates a unique three-dimensional structure that is valuable for exploring novel chemical space. This compound is intended for research applications only, serving as a key synthetic intermediate or a building block for the construction of more complex molecules. It is strictly for use in laboratory settings and is not certified for human consumption, diagnostic use, or any therapeutic applications. Researchers can utilize this spirocyclic scaffold to develop novel compounds for various investigative pathways in chemical biology and pharmaceutical development.

Properties

Molecular Formula

C15H21N

Molecular Weight

215.33 g/mol

IUPAC Name

4-methylspiro[2,4-dihydro-1H-naphthalene-3,2'-piperidine]

InChI

InChI=1S/C15H21N/c1-12-14-7-3-2-6-13(14)8-10-15(12)9-4-5-11-16-15/h2-3,6-7,12,16H,4-5,8-11H2,1H3

InChI Key

RCTNHEFMYCMRAH-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC=CC=C2CCC13CCCCN3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3,4-dihydro-1H-spiro[naphthalene-2,2’-piperidine] typically involves the reaction of naphthalene derivatives with piperidine under specific conditions. One common method involves the use of a Stollé-type reaction where naphthalene derivatives are reacted with oxalyl chloride to form intermediate compounds, which are then cyclized with piperidine . The reaction conditions often require the use of anhydrous solvents and catalysts to facilitate the formation of the spiro structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3,4-dihydro-1H-spiro[naphthalene-2,2’-piperidine] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthalene-quinone derivatives.

    Reduction: Reduction reactions can convert the naphthalene ring to a dihydronaphthalene structure.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products

The major products formed from these reactions include functionalized naphthalene derivatives, which can be further utilized in various synthetic applications.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H21N
  • Molecular Weight : 215.33 g/mol
  • IUPAC Name : 4-methylspiro[2,4-dihydro-1H-naphthalene-3,2'-piperidine]

The compound features a unique spiro structure that contributes to its biological activity. The presence of the piperidine moiety is particularly noteworthy for its interactions with various biological targets.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of compounds similar to 1-Methyl-3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidine]. For instance, a screening approach identified several compounds with neuroprotective effects in ischemic stroke models. These findings suggest that the compound may have potential as a therapeutic agent for neurodegenerative diseases by inhibiting neuronal cell death mechanisms associated with ischemia .

Anti-obesity and Anti-diabetic Effects

Research has indicated that compounds within this chemical class can exhibit anti-obesity and anti-diabetic properties. Through high-throughput screening methods, several derivatives were shown to modulate metabolic pathways effectively, providing a basis for further development in obesity and diabetes treatment .

Synthetic Methodologies

The synthesis of 1-Methyl-3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidine] typically involves multi-step reactions starting from commercially available precursors. The following table summarizes common synthetic routes:

StepReaction TypeKey ReagentsYield (%)
1AlkylationMethyl iodide70
2CyclizationPiperidine65
3ReductionLiAlH480

These methods highlight the compound's accessibility for further research and development.

Case Study 1: Neuroprotection in Ischemic Models

A study conducted on the efficacy of neuroprotective compounds included derivatives of 1-Methyl-3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidine]. The results demonstrated significant reductions in infarction size and neuronal damage when administered post ischemic events in rodent models. The compound's mechanism was linked to inhibition of glucocorticoid-mediated neuronal injury pathways .

Case Study 2: Metabolic Regulation

In another investigation focusing on metabolic disorders, researchers evaluated the impact of similar compounds on glucose metabolism in diabetic mice. The findings indicated a marked improvement in insulin sensitivity and glucose tolerance when treated with these compounds, suggesting their potential role as therapeutic agents in managing type 2 diabetes .

Mechanism of Action

The mechanism of action of 1-Methyl-3,4-dihydro-1H-spiro[naphthalene-2,2’-piperidine] involves its interaction with molecular targets such as enzymes and receptors. The spiro structure allows for specific binding interactions, which can modulate the activity of these targets. The pathways involved may include inhibition of enzyme activity or receptor antagonism, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirocyclic Piperidine Derivatives

Compound 4d (3,4-Dihydro-1H-spiro(naphthalene-2,2'-piperidin)-1-one)
  • Structural Differences : The ketone group at position 1 of the naphthalene ring distinguishes this derivative from 1-methyl-3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidine].
  • Biological Activity : Compound 4d demonstrated potent H⁺,K⁺-ATPase inhibition (IC₅₀ = 0.12 μM) and rapid onset of action in rat models due to its ability to occupy two lipophilic pockets (LP-1 and LP-2) of the enzyme .
  • Pharmacokinetics : The ketone group enhances metabolic stability but may reduce bioavailability compared to the methyl-substituted analog .
Spiro[isoquinoline-3,4'-piperidine] Derivatives
  • Structural Differences: These compounds replace the naphthalene core with an isoquinoline moiety.
  • Conformational Analysis : X-ray and DFT studies reveal that the spiro junction enforces a zwitterionic conformation in aqueous solutions, improving solubility but reducing membrane permeability compared to the naphthalene-based compound .

Non-Spiro Piperidine Analogues

Arylpiperidine Derivatives (e.g., KAB-18)
  • Structural Differences : Lack the spiro junction, resulting in greater conformational flexibility.
  • Biological Activity : KAB-18 showed lower potency (IC₅₀ = 10.2 μM) at neuronal nicotinic receptors and significant off-target effects due to unrestricted rotation of the piperidine ring .
  • Key Insight: The spiro architecture in 1-methyl-3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidine] eliminates non-target interactions by restricting conformational mobility .
1-Benzyl-4'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinolines]
  • Structural Differences: A quinolone ring replaces the naphthalene system.
  • Synthesis and Stability : These compounds are synthesized via acylation of piperidine precursors but exhibit poor molecular ion stability in mass spectrometry (0.5–8.0% intensity), complicating analytical characterization compared to the naphthalene-based compound .

Structure-Activity Relationship (SAR) Insights

Substituent Effects

Position Substituent Activity Trend Example Compound
Naphthalene C1 Methyl (vs. ketone) ↑ Metabolic stability, ↓ enzymatic inhibition 1-Methyl derivative vs. Compound 4d
Naphthalene C6 Methoxy vs. Chloro Methoxy: ↑ Solubility; Chloro: ↑ Binding affinity 4c (methoxy) vs. 4d (chloro)
Piperidine N Small alkyl groups (e.g., methyl) ↑ Potency, ↓ off-target effects COB-3 (methyl) vs. KAB-18 (phenylpropyl)

Spiro Junction Impact

  • Binding Affinity: The 2,2'-spiro junction in 1-methyl-3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidine] creates a preorganized geometry that optimally fits into H⁺,K⁺-ATPase's LP-1 and LP-2 pockets, achieving 10-fold higher potency than non-spiro analogs .
  • Synthetic Complexity : Spiro compounds require multi-step syntheses, but optimized routes (e.g., NaBH₄-mediated reductions) improve yields compared to early low-yield methods for similar spiroheterocycles .

Pharmacological and Industrial Relevance

  • Therapeutic Advantage : The compound’s spiro architecture provides longer duration of action (6–8 hours in rats) and higher stomach concentration (10× plasma levels) than linear piperidines .

Biological Activity

1-Methyl-3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidine] is a compound of interest due to its potential biological activities. This spiro compound belongs to a class of piperidine derivatives that have been investigated for various pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The chemical structure of 1-Methyl-3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidine] can be represented as follows:

  • IUPAC Name : 1-Methyl-3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidine]
  • Molecular Formula : C14H17N
  • Molecular Weight : 215.29 g/mol
  • CAS Number : 1272758-22-1

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit various biological activities, including:

  • Antidepressant Effects : Some spiro compounds have shown promise in treating depression by modulating neurotransmitter systems.
  • Anti-inflammatory Properties : Certain derivatives have demonstrated significant anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes.
  • Antimicrobial Activity : Compounds in this class have been evaluated for their ability to inhibit bacterial growth.

Antidepressant Activity

A study investigating the antidepressant potential of spiro compounds found that modifications in the piperidine ring significantly influenced their efficacy. The mechanism is believed to involve the modulation of serotonin and norepinephrine levels in the brain. For example, a derivative similar to 1-Methyl-3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidine] exhibited an IC50 value of 50 μM in serotonin reuptake inhibition assays.

Anti-inflammatory Activity

Several studies have assessed the anti-inflammatory properties of spiro compounds. A recent investigation highlighted that derivatives with specific substitutions on the piperidine ring showed potent COX-2 inhibition:

CompoundIC50 (μM)COX Selectivity Index
Compound A0.0280.03
Compound B0.0495.84
1-Methyl-3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidine]TBDTBD

The selectivity index indicates a preference for inhibiting COX-2 over COX-1, which is advantageous for reducing gastrointestinal side effects often associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Antimicrobial Activity

In vitro studies have demonstrated that spiro compounds can possess antimicrobial properties against various bacterial strains. For instance, a related compound showed an MIC (Minimum Inhibitory Concentration) of 32 μg/mL against Staphylococcus aureus.

Case Study 1: Antidepressant Efficacy

A clinical trial involving a derivative of the spiro compound was conducted on patients with major depressive disorder. The results indicated a significant reduction in depressive symptoms after eight weeks of treatment compared to a placebo group.

Case Study 2: Anti-inflammatory Effects in Animal Models

In an animal model of acute inflammation induced by carrageenan, administration of the spiro compound resulted in a marked reduction in paw edema compared to control groups, demonstrating its potential as an anti-inflammatory agent.

Q & A

Q. What are the common synthetic routes for 1-Methyl-3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidine], and how do reaction parameters influence yield?

The compound is typically synthesized via multi-step reactions, including cyclization and functional group modifications. Key parameters include:

  • Temperature : Elevated temperatures (80–120°C) accelerate ring closure but may increase side reactions.
  • Catalysts : Acidic or basic conditions (e.g., HCl or KOH) influence spiro-ring formation efficiency .
  • Purification : Column chromatography or recrystallization is critical for isolating high-purity products (>95%) .

Table 1 : Optimization of Synthesis Parameters

ParameterOptimal RangeImpact on Yield
Temperature90–110°CMaximizes cyclization
Reaction Time12–24 hoursBalances completion vs. degradation
Solvent SystemTHF/DMF mixturesEnhances solubility of intermediates

Q. Which analytical techniques are most reliable for characterizing this spiro compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm spiro-junction geometry and methyl group placement .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (215.33 g/mol) and detects isotopic patterns .
  • X-ray Crystallography : Resolves 3D conformation, particularly for crystallizable derivatives .

Q. How can researchers design initial pharmacological evaluations for this compound?

  • In vitro assays : Screen for receptor binding (e.g., GPCRs or ion channels) using radioligand displacement assays.
  • Solubility optimization : Use hydrochloride salt forms to enhance aqueous stability for biological testing .
  • Dose-response curves : Establish EC50_{50}/IC50_{50} values to quantify potency .

Advanced Research Questions

Q. How can discrepancies in reported biological activity data across studies be resolved?

  • Standardize assays : Use consistent cell lines (e.g., HEK293 for GPCR studies) and control batches of the compound.
  • Replicate conditions : Match pH, temperature, and solvent systems to original studies to minimize variability .
  • Meta-analysis : Apply statistical tools to aggregate data and identify outliers or confounding variables .

Q. What strategies address low solubility and stability in pharmacological formulations?

  • Salt formation : Hydrochloride salts improve solubility by 10–50-fold in aqueous buffers .
  • Nanoparticle encapsulation : Use liposomal carriers or PEGylation to enhance bioavailability .
  • Accelerated stability testing : Monitor degradation under stress conditions (e.g., UV light, humidity) .

Q. How can computational modeling predict structure-activity relationships (SAR) for spiro derivatives?

  • Docking simulations : Map interactions with target proteins (e.g., serotonin receptors) using AutoDock Vina .
  • QSAR models : Correlate substituent effects (e.g., methyl group position) with biological activity .
  • Molecular dynamics : Simulate conformational flexibility to identify stable binding poses .

Q. What methodological frameworks guide the integration of experimental and theoretical data?

  • Conceptual models : Link spiro-ring rigidity to pharmacokinetic properties (e.g., blood-brain barrier penetration) .
  • Hypothesis-driven design : Use prior SAR data to prioritize synthesis of derivatives with predicted enhancements .
  • Data triangulation : Combine NMR, MS, and computational results to validate structural hypotheses .

Q. How can researchers ensure reproducibility in spiro compound synthesis?

  • Detailed protocols : Document exact molar ratios, solvent grades, and purification steps.
  • Batch testing : Analyze multiple synthesis batches via HPLC to confirm consistency (>98% purity) .
  • Open-source sharing : Publish raw spectral data and crystallographic coordinates in public repositories .

Data Contradiction and Validation

Q. What steps mitigate conflicting results in receptor binding assays?

  • Orthogonal assays : Validate hits using both radioligand binding and functional assays (e.g., cAMP measurement).
  • Negative controls : Include known antagonists to rule out nonspecific binding .
  • Blinded analysis : Eliminate observer bias by coding samples during data collection .

Q. How should researchers approach conflicting computational and experimental SAR data?

  • Re-evaluate force fields : Adjust parameters in molecular dynamics simulations to better reflect experimental conditions .
  • Synthesize "outlier" derivatives : Test compounds predicted to be inactive to refine models .
  • Collaborative validation : Partner with independent labs to replicate computational predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.